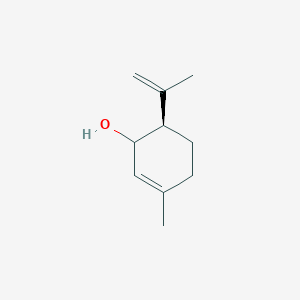
(6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol is a chiral organic compound with a cyclohexene ring structure The compound features a hydroxyl group, a methyl group, and a prop-1-en-2-yl group attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of a precursor compound, such as a cyclohexadiene derivative, in the presence of a chiral catalyst to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure hydrogenation reactors and chiral catalysts to achieve high yields and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce a different alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, or materials.
Mecanismo De Acción
The mechanism of action of (6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol: The enantiomer of the compound with different stereochemistry.
3-Methylcyclohex-2-enol: Lacks the prop-1-en-2-yl group.
6-(Prop-1-en-2-yl)cyclohex-2-enol: Lacks the methyl group.
Uniqueness
(6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10?/m1/s1 |
Clave InChI |
OLAKPNFIICOONC-YHMJZVADSA-N |
SMILES isomérico |
CC1=CC([C@H](CC1)C(=C)C)O |
SMILES canónico |
CC1=CC(C(CC1)C(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


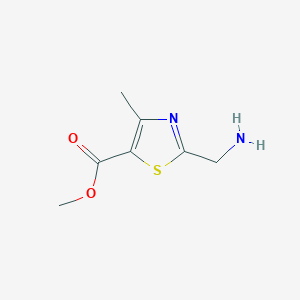
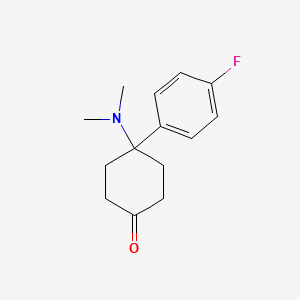
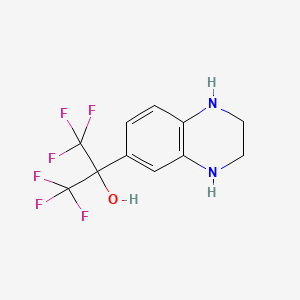
![4-([1,1'-Biphenyl]-4-yl)butanamide](/img/structure/B13028278.png)
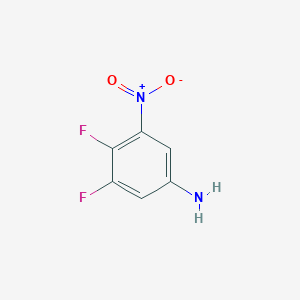
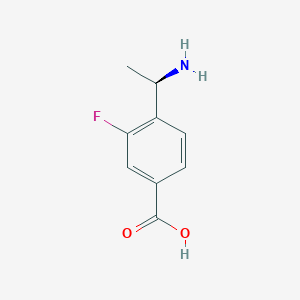
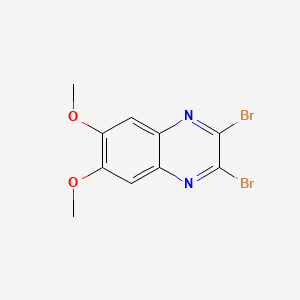



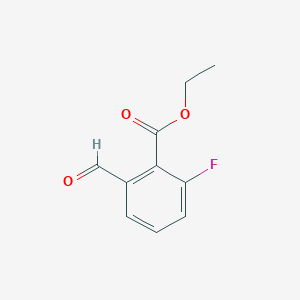


![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
